molecular formula C15H16FNO3 B4333256 methyl 4-(3-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

methyl 4-(3-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4333256
M. Wt: 277.29 g/mol
InChI Key: PHQTZPQFGMBIMV-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

Chemistry: In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound may be used in biological studies to investigate its interaction with various biomolecules. It can act as a probe to study enzyme activities or receptor binding.

Medicine: Potential medicinal applications include the development of new drugs. Its structural features may be exploited to design compounds with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

  • Methyl 4-(3-fluorophenyl)butanoate: A related compound with a similar fluorophenyl group but differing in the pyridine ring structure.

  • Methyl 3-(3-fluorophenyl)acrylate: Another related compound with an acrylate group instead of the pyridine ring.

Uniqueness: The presence of the pyridine ring and the specific substitution pattern in methyl 4-(3-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate distinguishes it from other similar compounds, giving it unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-9-14(15(19)20-3)12(8-13(18)17(9)2)10-5-4-6-11(16)7-10/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQTZPQFGMBIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1C)C2=CC(=CC=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-(3-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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methyl 4-(3-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 3
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methyl 4-(3-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 4
methyl 4-(3-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 5
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Reactant of Route 5
methyl 4-(3-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 6
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methyl 4-(3-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

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